Obliquine
Description
Contextualization within Amaryllidaceae Alkaloids (AAs) Research
The Amaryllidaceae family of plants, known for its ornamental and medicinal species, is a rich source of structurally diverse and biologically active alkaloids. britannica.combiomedres.us These compounds, collectively known as Amaryllidaceae alkaloids (AAs), are characterized by their common biosynthetic precursor, norbelladine (B1215549), which is formed from the amino acids L-phenylalanine and L-tyrosine. nih.govnih.gov The structural diversity of AAs arises from different modes of oxidative coupling of norbelladine, leading to various skeleton types, including lycorine (B1675740), galanthamine (B1674398), and crinine, among others. nih.gov Many of these alkaloids have shown a wide range of pharmacological activities. mdpi.com
Obliquine belongs to a specific subgroup of Amaryllidaceae alkaloids and is structurally related to other dinitrogenous alkaloids such as plicane and plicamine. acs.org The investigation into such alkaloids contributes to the understanding of the vast chemical diversity within the Amaryllidaceae family and provides new molecular architectures for further scientific investigation.
Historical Perspective of this compound Discovery
The discovery of (-)-obliquine is linked to the phytochemical investigation of the Amaryllidaceae family, specifically from the genus Cyrtanthus. Research by Baxendale and Ley identified Cyrtanthus obliquus, a plant indigenous to the Cape and KwaZulu-Natal provinces of South Africa, as the natural source of this alkaloid. acs.orgnih.gov In their work on the synthesis of related Amaryllidaceae alkaloids, they referred to (-)-obliquine as a "new naturally occurring amaryllidaceae alkaloid," highlighting its novelty at the time. acs.org
The isolation and subsequent structure elucidation of this compound, along with related compounds from other Amaryllidaceae genera like Galanthus, have been important steps in mapping the chemical landscape of this plant family. acs.org The structural determination of these complex molecules relies on advanced spectroscopic techniques.
Significance and Research Trajectory of this compound in Natural Product Chemistry
Natural product chemistry plays a crucial role in the discovery of new chemical entities with potential applications in various fields. The study of complex molecules like this compound drives the development of new synthetic methodologies and enhances the understanding of biosynthetic pathways in plants.
The research trajectory of this compound has been marked by its total synthesis, a significant achievement in organic chemistry. The synthesis of (-)-obliquine, accomplished by researchers such as Baxendale and Ley, not only confirmed its proposed structure but also provided a route to produce the molecule in the laboratory. acs.org This allows for further investigation of its properties without relying on its extraction from natural sources. The development of synthetic strategies for this compound and its analogues contributes to the broader field of alkaloid synthesis and may enable the preparation of novel derivatives for biological screening.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₄ |
| Stereoisomer | (-)-obliquine |
Related Amaryllidaceae Alkaloids
| Compound Name | Natural Source Genus |
| (+)-Plicane | Galanthus |
| (+-)-Plicamine | Galanthus |
| Lycorine | Narcissus, Crinum, etc. |
| Galanthamine | Galanthus, Narcissus, etc. |
| Crinine | Crinum |
| Haemanthamine (B1211331) | Haemanthus |
| Tazettine (B33) | Narcissus |
| Narciclasine | Narcissus |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(1S,13S,16S,18S)-12-[2-(4-hydroxyphenyl)ethyl]-18-methoxy-15-methyl-5,7-dioxa-12,15-diazapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-14-one |
InChI |
InChI=1S/C26H28N2O5/c1-27-23-12-19(31-2)7-9-26(23)20-13-22-21(32-15-33-22)11-17(20)14-28(24(26)25(27)30)10-8-16-3-5-18(29)6-4-16/h3-7,9,11,13,19,23-24,29H,8,10,12,14-15H2,1-2H3/t19-,23+,24-,26+/m1/s1 |
InChI Key |
MNZZTIOCKJEHEP-XVZHEKKHSA-N |
SMILES |
CN1C2CC(C=CC23C(C1=O)N(CC4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C=C[C@@]23[C@@H](C1=O)N(CC4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |
Canonical SMILES |
CN1C2CC(C=CC23C(C1=O)N(CC4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |
Synonyms |
3,4,4a,5,6,11,13-heptahydro-5-(2-(4-hydroxyphenyl)ethyl)-3-methoxy-13-methyl-(1,3-dioxolo(4,5-g)indolo(3,3a-c)isoquinolin-12-one) obliquine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Biogeographical Distribution of Obliquine-Producing Species
This compound has been identified in several species within the Amaryllidaceae family, each with a distinct geographical distribution.
Cyrtanthus obliquus as a Primary Source
Cyrtanthus obliquus, commonly known as the Knysna lily, is a prominent source of the alkaloid this compound. nih.gov This species is native to the coastal grasslands of South Africa, specifically from KwaZulu-Natal to the Eastern Cape. nih.gov The plant is characterized by its large, pendulous, reddish-orange flowers and spirally twisted leaves. It thrives in dry, rocky environments with well-drained soil. nih.gov The bulbs of Cyrtanthus obliquus have been the primary plant material used for the isolation of this compound. nih.gov
Isolation from Pancratium maritimum
This compound has also been successfully isolated from Pancratium maritimum, commonly known as the sea daffodil. mdpi.com This plant species is widely distributed along the sandy coastlines of the Mediterranean Sea and the Black Sea. mdpi.com A study focusing on Pancratium maritimum collected in Calabria, Italy, led to the isolation of ten Amaryllidaceae alkaloids, including this compound. mdpi.com This was a significant finding as it marked the first time this compound was isolated from this particular species. mdpi.com
Detection in Narcissus broussonetii
The presence of this compound has been detected in Narcissus broussonetii, a plant species endemic to North Africa. nih.gov Through the use of Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to identify twenty-three alkaloids in this plant, which included the rare dinitrogenous alkaloid this compound. nih.gov This analytical approach allowed for the chemical profiling and guided isolation of various uncommon alkaloids from Narcissus broussonetii. nih.gov
Table 1: Botanical Sources of this compound and their Geographical Distribution
| Botanical Species | Common Name | Geographical Distribution |
| Cyrtanthus obliquus | Knysna lily | Coastal grasslands of South Africa (KwaZulu-Natal to Eastern Cape) nih.gov |
| Pancratium maritimum | Sea daffodil | Coastal regions of the Mediterranean and Black Seas mdpi.com |
| Narcissus broussonetii | N/A | North Africa nih.gov |
Advanced Chromatographic and Extraction Techniques for Isolation
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction, followed by sophisticated chromatographic separation and purification techniques.
The general procedure for extracting alkaloids from plant material, such as the bulbs of Cyrtanthus obliquus or Pancratium maritimum, typically involves an initial extraction with an alcoholic solvent like ethanol. nih.govmdpi.com This is often followed by an acid-base extraction. The crude extract is dissolved in an acidic solution and then washed with an organic solvent to remove neutral and weakly basic compounds. The aqueous layer is then basified to precipitate the alkaloids, which are subsequently extracted with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297). mdpi.comresearchgate.net
Once the crude alkaloid mixture is obtained, various chromatographic techniques are employed for the separation and purification of individual compounds, including this compound. These methods include:
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel or alumina (B75360) is commonly used as the stationary phase, and a gradient of solvents with increasing polarity is used to elute the compounds. mdpi.com
Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid analysis of fractions from column chromatography and to monitor the progress of the purification. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for the final purification of alkaloids. Reversed-phase HPLC is often employed for the separation of Amaryllidaceae alkaloids. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool for the identification and quantification of volatile and thermally stable compounds like many alkaloids. It has been instrumental in the detection of this compound in Narcissus broussonetii. nih.govnih.gov The use of silylation as a derivatization technique can improve the separation and sensitivity for certain alkaloids. nih.gov
The structures of the isolated alkaloids are ultimately confirmed using spectroscopic methods, particularly one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). nih.gov
Table 2: Techniques for the Isolation and Analysis of this compound
| Technique | Purpose |
| Extraction | |
| Ethanolic Extraction | Initial extraction of alkaloids from plant material. nih.govmdpi.com |
| Acid-Base Extraction | Separation of alkaloids from non-alkaloidal compounds. mdpi.comresearchgate.net |
| Chromatography | |
| Column Chromatography | Initial fractionation of the crude alkaloid extract. mdpi.com |
| Thin-Layer Chromatography | Monitoring purification progress and fraction analysis. mdpi.com |
| High-Performance Liquid Chromatography | Final purification of alkaloids. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry | Identification and quantification of alkaloids. nih.govnih.gov |
| Spectroscopy | |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the isolated compound. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition and molecular formula. nih.gov |
Biosynthetic Pathways and Enzymatic Underpinnings of Obliquine
Overview of Amaryllidaceae Alkaloid Biosynthesis from Norbelladine (B1215549) Precursors
Amaryllidaceae alkaloids are derived from the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govnih.gov These amino acids are converted into key intermediates, namely 3,4-dihydroxybenzaldehyde (B13553) (also known as protocatechuic aldehyde) and tyramine (B21549). nih.govresearchgate.netfrontiersin.org The condensation of 3,4-dihydroxybenzaldehyde and tyramine results in the formation of a Schiff base, norcraugsodine. rsc.orgresearchgate.net Subsequently, a reduction step leads to the formation of norbelladine (benzyl-1-phenylethylamine). rsc.org Norbelladine is considered a common intermediate in the biosynthesis of various Amaryllidaceae alkaloids. frontiersin.orgjst.go.jpnih.gov Methylation of norbelladine, specifically at the 4'-O position, yields 4'-O-methylnorbelladine, which serves as a pivotal branching point for the biosynthesis of different AA types, including the galanthamine (B1674398) and lycorine (B1675740) types. rsc.orgnih.govfrontierspartnerships.orgnih.gov
The initial steps of AA biosynthesis leading to norbelladine involve enzymes recruited from general plant metabolism, such as phenylalanine ammonia (B1221849) lyase (PAL) and tyrosine decarboxylase (TYDC). nih.govfrontiersin.org Norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) are two enzymes that have been shown to cooperate in the efficient formation of norbelladine from 3,4-dihydroxybenzaldehyde and tyramine. frontiersin.orgjst.go.jp
Role of Intramolecular Oxidative Phenol (B47542) Coupling in Obliquine Biogenesis
A defining step in the biosynthesis of the diverse Amaryllidaceae alkaloid structures, including this compound, is the intramolecular oxidative phenol coupling of the norbelladine or its methylated derivative, 4'-O-methylnorbelladine. rsc.orgnih.govfrontierspartnerships.orgnih.govbibliotekanauki.pl This reaction involves the formation of a carbon-carbon bond between two phenolic moieties within the same molecule, leading to the cyclization and formation of the characteristic heterocyclic ring systems of Amaryllidaceae alkaloids. rsc.org
Different modes of intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine lead to the formation of distinct Amaryllidaceae alkaloid skeleton types. These modes are generally classified as ortho-para', para-para', and para-ortho' coupling. rsc.orgnih.govfrontierspartnerships.orgbibliotekanauki.pl For example, ortho-para' coupling yields alkaloids of the lycorine type, while para-ortho' coupling leads to the galanthamine type. rsc.orgfrontierspartnerships.orgbibliotekanauki.pl The specific type of oxidative coupling involved in the biogenesis of this compound dictates its unique structural skeleton. While the general principle of oxidative phenol coupling is well-established for AA biosynthesis, the precise coupling mode and subsequent modifications leading specifically to the this compound structure are part of the complex downstream pathways.
Investigation of Key Enzymatic Activities in the this compound Biosynthetic Route
Research into the enzymatic activities involved in Amaryllidaceae alkaloid biosynthesis has identified several key enzyme classes. Oxidoreductases, transferases, and lyases are among the main groups of enzymes catalyzing these transformations. rsc.org Cytochrome P450 enzymes (CYPs) are particularly important oxidoreductases involved in oxidative coupling reactions and the formation of methylenedioxy bridges, common features in many AAs. rsc.org
Specific enzymes like norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) are involved in the early steps leading to norbelladine. frontiersin.orgjst.go.jp O-methyltransferases (OMTs) are responsible for the methylation of intermediates like norbelladine to 4'-O-methylnorbelladine. nih.gov Studies have characterized norbelladine OMTs and investigated their substrate preferences and metal dependencies. nih.gov CYPs, particularly those in the CYP96 family, are implicated in the regioselective oxidative phenol coupling of 4'-O-methylnorbelladine, leading to the different core skeletons. rsc.orgnih.gov
While significant progress has been made in identifying and characterizing enzymes in the general Amaryllidaceae alkaloid pathway, the specific enzymatic steps and the enzymes directly responsible for the later stages of this compound biosynthesis, following the initial oxidative coupling, require further investigation.
Genetic and Metabolic Engineering Approaches Towards this compound Production
Given the complex nature of Amaryllidaceae alkaloid biosynthesis and the often low concentrations of specific alkaloids like this compound in plants, genetic and metabolic engineering approaches offer potential avenues for enhancing their production. Metabolic engineering involves optimizing genetic and regulatory processes within cells to increase the production of desired substances. wikipedia.orgfrontiersin.orgnih.gov This can involve modifying existing metabolic pathways or introducing new ones. wikipedia.orgfrontiersin.org Genetic engineering, a key tool in metabolic engineering, involves altering the genetic makeup of an organism, such as transferring or modifying genes. pressbooks.pubweacademia.comwikipedia.org
Strategies in metabolic engineering for plant alkaloids include overexpressing rate-limiting enzymes, blocking competing pathways, heterologous gene expression (introducing genes from one organism into another), and enzyme engineering. wikipedia.org Systems biology approaches, integrating genomics, proteomics, and metabolomics data, are being used to unravel complex metabolic pathways and inform metabolic engineering strategies for valuable plant isoquinoline (B145761) alkaloids, a class that includes Amaryllidaceae alkaloids. nih.gov
While metabolic engineering has been applied to enhance the production of other valuable isoquinoline alkaloids like galanthamine, specific published research detailing genetic or metabolic engineering efforts directly aimed at increasing this compound production is limited in the provided search results. However, the principles and techniques developed for enhancing the production of other complex plant natural products are applicable to this compound. Engineered plant cells or microbial systems can potentially serve as biofactories for the sustainable production of such compounds. nih.gov
Synthetic Chemistry of Obliquine
Total Synthesis Strategies and Accomplishments
The total synthesis of obliquine presents a significant challenge in organic chemistry due to its polycyclic structure and multiple stereocenters. Researchers have explored different strategies to construct this molecule, leading to notable accomplishments in the field.
Application of Polymer-Supported Reagents and Scavengers in Synthesis
The use of polymer-supported reagents and scavengers has been demonstrated as a valuable tool in the synthesis of complex molecules like this compound worktribe.comacs.orgacs.orgscilit.comcam.ac.ukdntb.gov.uadurham.ac.uk. This methodology involves attaching reagents or scavenging agents to an insoluble polymer support, which simplifies purification procedures by allowing for easy removal of excess reagents and byproducts through filtration cam.ac.ukdurham.ac.uk.
In the synthesis of (-)-obliquine, polymer-supported reagents and scavengers were utilized in a divergent approach to synthesize both (-)-obliquine and (+)-plicane worktribe.comacs.org. A key step involved N-alkylation promoted by an immobilized carbonate base, followed by scavenging the reaction mixture with an aminothiol (B82208) resin acs.org. This sequence proved efficient in the synthesis of the natural product acs.org. The application of these techniques can facilitate multi-step synthesis and expedite purification, contributing to more efficient and potentially automated synthetic routes cam.ac.ukdurham.ac.uk.
Pharmacological and Biological Investigations of Obliquine Pre Clinical Focus
Antiviral Activities and Molecular Mechanisms
Pre-clinical studies have explored the antiviral potential of Obliquine, with some research indicating activity against certain viruses.
Inhibition of Dengue Virus (DENV) Replication In Vitro
This compound, an alkaloid isolated from Pancratium maritimum, has been mentioned in the context of impeding dengue virus (DENV) in in vitro and in vivo studies nih.govmetabolomicsworkbench.org. This suggests a potential for this compound to inhibit DENV infection, including aspects of viral entry and replication nih.gov. While specific detailed data on the extent of DENV replication inhibition by this compound in vitro from the consulted sources is limited, its inclusion in studies investigating compounds with anti-DENV potential highlights this area of research interest nih.govmetabolomicsworkbench.org.
Exploration of Host Cellular Targets and Signaling Pathways
While specific molecular mechanisms by which this compound might exert antiviral effects against DENV are not extensively detailed in the consulted literature, research into antiviral compounds often explores their interaction with host cellular targets and signaling pathways crucial for viral replication nih.govmdpi.comijpsr.comthieme-connect.de. Viruses are dependent on host cell machinery for their life cycle, making host factors attractive targets for antiviral therapies nih.govthieme-connect.de. Studies on other antiviral Amaryllidaceae alkaloids suggest potential mechanisms involving the inhibition of RNA synthesis or steps preceding it nih.gov. Further research would be required to elucidate the precise host cellular targets and signaling pathways modulated by this compound in the context of DENV infection.
Evaluation of Effects on Cellular Proliferation and Viability (Non-cytotoxicity)
Assessment of a compound's effect on cellular proliferation and viability, commonly referred to as cytotoxicity testing, is a critical step in pre-clinical evaluation nih.govmdpi.commetabolomicsworkbench.org. These studies determine if a compound is toxic to host cells at concentrations where it exhibits a desired biological activity. This compound has been evaluated in cytotoxicity assays nih.govnih.gov. In the context of its anticoronavirus activity, this compound was reported to show very low cytotoxicity nih.gov. Evaluating cell viability involves determining the number of living and functioning cells, while cytotoxicity assesses the ability of a substance to damage or kill cells nih.gov.
Theoretical and Investigational Biological Activities in Pre-clinical Models
Beyond antiviral activity, other potential biological activities of natural compounds like alkaloids are often investigated in pre-clinical models.
Anti-inflammatory Response Modulations
Anti-inflammatory activity is a significant area of pre-clinical research for many natural products, evaluated using various in vitro and in vivo models to assess their ability to reduce inflammation ijbs.comijpras.comie-antioxydants.com. These studies often involve inducing inflammation and measuring parameters such as edema, cellular infiltration, and levels of inflammatory mediators ijpras.comie-antioxydants.com. While anti-inflammatory properties are investigated for numerous compounds, specific pre-clinical data detailing this compound's effects on anti-inflammatory response modulations were not found in the consulted sources.
Antioxidant Potential
The antioxidant potential of compounds is another area of pre-clinical investigation, often assessed through in vitro assays that measure the ability to scavenge free radicals or reduce oxidative stress. Oxidative stress is implicated in various diseases, and compounds with antioxidant activity may offer therapeutic benefits. Common methods include DPPH, FRAP, and ABTS assays. Although the antioxidant activity of many natural compounds is studied, specific pre-clinical data on the antioxidant potential of this compound was not available in the consulted literature.
Antiparasitic Activity Exploration
Pre-clinical investigations into the biological activities of this compound have included exploration of its potential antiparasitic effects. This compound is an alkaloid that has been identified in plants of the Amaryllidaceae family, such as Narcissus broussonetii. nih.gov Extracts derived from N. broussonetii have been evaluated for their activity against various parasites. nih.gov
Research has indicated that the ethyl acetate (B1210297) (EtOAc) extract of N. broussonetii, which contains this compound among other alkaloids, demonstrated notable in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The in vitro half-maximal inhibitory concentration (IC50) reported for this extract against T. cruzi was 1.77 μg/ml. nih.gov
| Sample | Parasite | Assay Type | IC50 (μg/ml) | Citation |
| N. broussonetii EtOAc extract | Trypanosoma cruzi | In vitro | 1.77 | nih.gov |
However, studies specifically evaluating isolated this compound for in vitro activity against T. cruzi have reported no significant activity. scispace.com This suggests that the observed antiparasitic effect of the N. broussonetii extract might be attributable to synergistic effects among the various compounds present or due to the activity of other alkaloids within the extract, rather than this compound alone. Further research on isolated this compound and its interactions with other compounds from N. broussonetii is necessary to fully understand its role, if any, in the observed antiparasitic properties of the plant extract.
Structure Activity Relationships Sar and Analogues of Obliquine
Analysis of Key Structural Elements Contributing to Biological Activity
Obliquine belongs to the Amaryllidaceae alkaloid family, a large group of naturally occurring nitrogenous compounds. rsc.orgwikipedia.orgbritannica.com These compounds are known for their diverse and significant physiological effects. rsc.orgbiomedres.us The biological activity of alkaloids is often linked to the presence of a nitrogen atom, which can exist in an amine-type structure. britannica.combiomedres.us
Research has identified different structural variations of this compound, designated as this compound (140), (141), and (142). nih.gov The crude organic extract from the bulbs where these compounds were found demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 3.49 and 28.96 µg/mL, respectively. nih.gov This suggests that the this compound scaffold is a promising starting point for developing cholinesterase inhibitors, which are relevant in the management of conditions like Alzheimer's disease. mdpi.comresearchgate.net
The core structure of Amaryllidaceae alkaloids, including the heterocyclic nitrogen bridge, is biosynthesized from the precursor norbelladine (B1215549) through intramolecular oxidative coupling. rsc.org The specific arrangement of rings and substituents on this core structure is what differentiates the various alkaloids and their biological activities. For instance, in related alkaloids, the presence and stereochemistry of hydroxyl and methoxy (B1213986) groups on the rings have been shown to be critical for activity. nih.govresearchgate.net By analogy, the specific pattern of these functional groups on the different identified structures of this compound is likely a key determinant of their biological potency and selectivity.
Table 1: Reported Biological Activity of this compound-Containing Extract
| Target | IC50 (µg/mL) |
| Acetylcholinesterase (AChE) | 3.49 |
| Butyrylcholinesterase (BuChE) | 28.96 |
Data from a study on the crude bulb organic extract containing this compound (140, 141, and 142). nih.gov
Design and Synthesis of this compound Analogues for SAR Elucidation
For example, the synthesis of analogues for the Amaryllidaceae alkaloid plicamine has been a subject of interest. su.ac.th Synthetic efforts have focused on creating the complex pentacyclic core of plicamine, which involves connecting a dihydroisoquinolinone (rings A and B) to a tetrahydro-oxindole (rings C and D). su.ac.th One successful approach involved a multistep sequence using solid-supported reagents, which simplifies the purification process. nih.gov This strategy allows for the efficient production of the core structure, which can then be modified to create a library of analogues for biological testing.
Similarly, synthetic routes to tazettine (B33) and its derivatives have been developed. One approach involves the oxidative cleavage of a carbocyclic ring in a precursor molecule to form a key intermediate. This intermediate can then be used in a divergent synthesis to produce analogues with the structural cores of tazettine and related alkaloids. rsc.org Another concise formal synthesis of (±)-tazettine involves a tandem intramolecular oxidative Friedel-Crafts/aza-Michael reaction to construct the core skeleton. rsc.org
These synthetic strategies highlight the chemical pathways available to create analogues of complex Amaryllidaceae alkaloids. By applying similar methods to the this compound scaffold, researchers could systematically modify key functional groups and stereocenters to map its SAR profile in detail.
Computational Modeling and Docking Studies for Molecular Interaction Analysis
Computational methods, such as molecular modeling and docking, are powerful tools for understanding how a molecule like this compound might interact with its biological targets at an atomic level. nih.gov These in silico techniques can predict the binding conformation and estimate the binding affinity of a ligand to a receptor, providing insights that can guide the design of more potent and selective analogues. rsc.org
Molecular docking studies involve placing a 3D model of the ligand (e.g., this compound) into the binding site of a target protein (e.g., acetylcholinesterase). A scoring function is then used to rank the different possible binding poses based on their predicted interaction energy. nih.gov For Amaryllidaceae alkaloids, quantitative structure-activity relationship (QSAR) studies have shown that properties like strain energy, heat of formation, and the electrostatic potential of atoms in the different rings are important for their inhibitory activity against acetylcholinesterase. researchgate.net
For instance, a computational analysis of the antiviral Amaryllidaceae alkaloid lycorine (B1675740) suggested it could inhibit the RNA-dependent RNA polymerase (RdRp) of some viruses by binding to the RNA growth site. rsc.org This insight was gained through computational analysis coupled with in vitro data.
While specific computational studies on this compound are not yet prevalent, the known crystal structure of targets like human butyrylcholinesterase (PDB: 4BDS) provides a basis for such investigations. nih.gov By docking the different known structures of this compound into the active site of AChE and BuChE, researchers could predict their binding modes and rationalize the observed inhibitory activities. These computational models can highlight key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thus guiding the synthesis of new analogues with improved properties.
Comparative SAR with Related Amaryllidaceae Alkaloids (e.g., Plicamine, Tazettine)
Comparing the structure and activity of this compound with other Amaryllidaceae alkaloids is essential for understanding its unique pharmacological profile. nih.gov
Tazettine , for example, has been found to be largely inactive in antiproliferative assays against several cancer cell lines (GI50 values ≥ 100 µM). nih.gov The structure of tazettine features a specific arrangement of its five rings and functional groups. nih.gov The lack of significant cytotoxic activity in tazettine, when compared to other potent Amaryllidaceae alkaloids like haemanthamine (B1211331) and pancracine, underscores how subtle structural variations can dramatically impact biological function. nih.gov
Plicamine possesses an in vitro anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production. su.ac.th Its structure is a pentacyclic core composed of a dihydroisoquinolinone and a tetrahydro-oxindole, with a spirocyclic connection between the B and D rings. su.ac.th
By comparing the structure of this compound to tazettine and plicamine, we can form hypotheses about its SAR. For example, if this compound shows greater biological activity than tazettine in certain assays, the structural differences between them—such as the substitution patterns on the aromatic ring or the stereochemistry of the ring junctions—would be implicated as being important for that activity. The presence of acetylcholinesterase inhibitory activity in the extract containing this compound, while tazettine is reported to be inactive in other assays, points to specific structural features of this compound being key for this particular biological effect.
Table 2: Comparative Data of Related Amaryllidaceae Alkaloids
| Alkaloid | Reported Biological Activity | Key Structural Features |
| This compound | Acetylcholinesterase and Butyrylcholinesterase inhibition nih.gov | Multiple reported structures (140, 141, 142) nih.gov |
| Plicamine | Anti-inflammatory (inhibition of NO production) su.ac.th | Pentacyclic core with spirocyclic linkage su.ac.th |
| Tazettine | Inactive in some antiproliferative assays (GI50 ≥ 100 µM) nih.gov | Specific pentacyclic Amaryllidaceae skeleton nih.gov |
This comparative analysis, combined with further experimental work on synthesized this compound analogues and computational studies, will be crucial in fully elucidating the structure-activity relationships of this promising natural product.
Advanced Analytical Methodologies in Obliquine Research
Spectroscopic Techniques for Advanced Structural Elucidation (e.g., NMR, Mass Spectrometry)
The definitive structure of Obliquine was first established through a combination of chemical degradation and what were, at the time, advanced spectroscopic methods. rsc.org Early research utilized techniques that provided foundational data about the molecule's framework and functional groups. rsc.org
Modern structural elucidation, however, employs a more powerful and detailed array of spectroscopic tools. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is indispensable. While early studies may have relied on basic proton NMR, contemporary analysis would involve a suite of one-dimensional and two-dimensional NMR experiments. These would include:
¹H NMR: To detail the number of different types of protons and their immediate electronic environment.
¹³C NMR: To identify the number and type of carbon atoms, including those in carbonyl groups and aromatic rings.
2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity between atoms. For a molecule like this compound, a Correlation SpectroscopY (COSY) experiment would reveal proton-proton couplings within the same spin system, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be paramount in piecing together the entire molecular puzzle by showing correlations between protons and carbons over two to three bonds, thus connecting the different fragments of the molecule.
Mass spectrometry (MS) is another cornerstone of structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound (C₁₄H₁₂O₄), confirming its elemental composition with high precision. nih.gov Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the ionized this compound molecule and analyzing the resulting fragments. This fragmentation pattern provides a veritable fingerprint of the molecule, offering crucial clues about its substructures, such as the pyranobenzodioxin core and the prop-1-en-2-yl group. nih.gov
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | (2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g] nih.govmdpi.combenzodioxin-7-one |
Table 1: Chemical Properties of this compound. nih.gov
High-Resolution Chromatographic Separations for Purity Assessment and Quantification
In the context of natural product research, isolating a compound in its pure form is a critical step. High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are the gold standard for assessing the purity of a sample of this compound and for its quantification in a complex mixture, such as a plant extract.
Purity assessment by HPLC would involve developing a method that can separate this compound from any co-extracted impurities or related compounds. mdpi.com A typical approach would be a reversed-phase HPLC method, where this compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of the this compound peak can be assessed using a photodiode array (PDA) detector, which can check for spectral homogeneity across the peak, or more definitively by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com
For quantification, a validated HPLC method is essential. This involves creating a calibration curve using certified standards of pure this compound at various known concentrations. By running the sample containing an unknown amount of this compound under the same conditions, its concentration can be accurately determined by comparing its peak area to the calibration curve. The use of UPLC, with its smaller particle-sized columns, can offer even higher resolution and faster analysis times compared to traditional HPLC.
| Parameter | Description |
| Stationary Phase | Typically a nonpolar material like C18 or C8 for reversed-phase chromatography. |
| Mobile Phase | A mixture of polar solvents, such as water and acetonitrile, often with additives to improve peak shape. |
| Detection | UV-Vis (PDA) for initial assessment and quantification; Mass Spectrometry (MS) for definitive identification and purity confirmation. |
| Quantification | Based on a calibration curve generated from pure standards of this compound. |
Table 2: Illustrative Parameters for HPLC Analysis of this compound.
Applications of Mass Spectrometry in Metabolomics and Interaction Studies
Mass spectrometry's utility extends beyond structural elucidation into the dynamic fields of metabolomics and interaction studies. Metabolomics involves the comprehensive analysis of all metabolites in a biological system. mdpi.comnih.govmdpi.com If this compound were being investigated for its biological activity, metabolomics studies could be employed to understand its fate within an organism. By treating cells or a model organism with this compound and analyzing changes in the metabolome over time using LC-MS, researchers could identify potential metabolic products of this compound, providing insights into its biotransformation pathways. mdpi.com
Furthermore, mass spectrometry is a powerful tool for studying non-covalent interactions between small molecules like this compound and biological macromolecules, such as proteins. Techniques like affinity purification-mass spectrometry could identify proteins that this compound binds to within a cell lysate. In such an experiment, a modified version of this compound might be used as a "bait" to "pull down" its protein targets, which are then identified by mass spectrometry. This can provide crucial information about the compound's mechanism of action.
Future Research and Translational Potential of the Enigmatic Alkaloid this compound
This compound, a naturally occurring alkaloid, remains a compound of significant interest yet considerable mystery within the scientific community. While its fundamental chemical structure has been elucidated, a comprehensive understanding of its biological activities and therapeutic potential is still in its infancy. This article explores the prospective avenues for future research and the translational possibilities that could emerge from a deeper investigation into this complex molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
